Naltrexone-estrone azine

Neuroendocrinology LH pulsatility Estrogen-opioid hybrid

Naltrexone-estrone azine (EH-NX, CAS 140188-23-4) is a synthetic hybrid molecule formed by covalently linking the μ-opioid antagonist naltrexone to the endogenous estrogen estrone via an azine (–C=N–N=C–) bridge. It was designed as a dual-acting pharmacological probe expected to deliver both opioid receptor blockade and estrogen receptor modulation from a single chemical entity.

Molecular Formula C38H45N3O4
Molecular Weight 607.8 g/mol
CAS No. 140188-23-4
Cat. No. B233481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone-estrone azine
CAS140188-23-4
SynonymsEH-NX
naltrexone-estrone azine
Molecular FormulaC38H45N3O4
Molecular Weight607.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O
InChIInChI=1S/C38H45N3O4/c1-36-14-12-26-25-8-6-24(42)18-22(25)4-7-27(26)28(36)9-11-31(36)40-39-29-13-15-38(44)32-19-23-5-10-30(43)34-33(23)37(38,35(29)45-34)16-17-41(32)20-21-2-3-21/h5-6,8,10,18,21,26-28,32,35,42-44H,2-4,7,9,11-17,19-20H2,1H3/b39-29-,40-31+
InChIKeyKWRMQORSCWANRR-XMSFGIAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naltrexone-Estrone Azine (EH-NX) 140188-23-4: Steroid-Opioid Hybrid Baseline for Procurement Evaluation


Naltrexone-estrone azine (EH-NX, CAS 140188-23-4) is a synthetic hybrid molecule formed by covalently linking the μ-opioid antagonist naltrexone to the endogenous estrogen estrone via an azine (–C=N–N=C–) bridge [2]. It was designed as a dual-acting pharmacological probe expected to deliver both opioid receptor blockade and estrogen receptor modulation from a single chemical entity [1][3]. Early in vitro and in vivo characterization demonstrated that EH-NX retains long-acting opioid antagonism while gaining unexpected dominant estrogenic activity, making it distinct from its parent opioid antagonist naltrexone and from simple co-administration of naltrexone plus an estrogen [1][2].

Why Naltrexone-Estrone Azine Cannot Be Replaced by Naltrexone, Estrone, or Their Physical Mixture


Naltrexone-estrone azine is not a prodrug or a simple physical mixture; its covalent azine linkage creates a new chemical entity with a pharmacological profile that diverges markedly from its individual components. In ovariectomized rats, EH-NX suppressed luteinizing hormone secretion and stimulated uterine proliferation at chronic doses of 0.250 mg/kg body weight and higher, effects comparable to estradiol benzoate (EB), while naltrexone alone produced no such estrogenic effects [1][2]. Moreover, co-administration of naltrexone plus estrone hydrazone did not replicate the faster temporal onset of the negative estrogenic feedback observed with EH-NX in short-term treatment paradigms [2][3]. Substituting with the naloxone-based analog N-EH would alter the receptor-selectivity profile because the azine bridge and steroid moiety jointly determine the compound's delta-opioid preference and prolonged receptor occupancy kinetics [4]. These findings confirm that the hybrid molecule behaves as a functionally distinct entity whose integrated dual activity cannot be achieved by interchangeable use of its precursors or close structural analogs.

Differential Evidence Guide for Naltrexone-Estrone Azine Against Closest Analogs


Faster Onset of Negative Estrogenic Feedback Compared to Estrone Hydrazone

In short-term ovariectomized (OVX) rats, a single subcutaneous injection of EH-NX significantly decreased the pituitary luteinizing hormone (LH) response to LHRH stimulation in vitro, whereas an equivalent dose of estradiol-3-benzoate (EB) did not affect LH release under the same short-term regimen. Furthermore, EH-NX induced this negative estrogenic effect more rapidly in time than an equimolar amount of estrone hydrazone (EH) [1]. This demonstrates that the hybrid molecule achieves faster estrogenic feedback at the pituitary level than both a traditional estrogen ester and the corresponding free estrone derivative.

Neuroendocrinology LH pulsatility Estrogen-opioid hybrid

Estrogenic Potency in the Uterotrophic Assay Relative to Estradiol Benzoate

Chronic subcutaneous administration of EH-NX to long-term OVX rats at doses of 0.250 mg/kg body weight and higher produced uterine proliferation comparable to that induced by estradiol benzoate (EB) and by estrone hydrazone (EH) alone. In contrast, naltrexone alone did not stimulate uterine weight gain at any tested dose [1]. This confirms that the estrone moiety within the hybrid retains full peripheral estrogenic bioactivity, while the parent opioid antagonist lacks this property.

Uterotrophic assay Peripheral estrogenicity Reproductive toxicology

Delta-Opioid Receptor Selectivity Profile Versus Parent Naloxone and Naltrexone

The closely related naloxone-estrone azine (N-EH) was shown to be a delta-selective opioid antagonist, in direct contrast to its parent naloxone which is mu-selective. N-EH displayed 9-fold higher antagonist potency than naloxone in blocking the delta-receptor-mediated effects of D-Ala2-Leu5-enkephalin in the mouse vas deferens (MVD), while being 22-fold less potent than naloxone in blocking mu-receptor-mediated normorphine effects in the guinea pig ileum (GPI). In rat brain membrane binding assays, the relative affinities (delta:mu:kappa) were 0.70:0.16:0.14 for N-EH, compared to 0.05:0.87:0.08 for naloxone, representing a 14-fold shift in delta/mu selectivity ratio [1]. Since naltrexone shares the same morphinan pharmacophore as naloxone and the delta-selectivity is conferred by the estrone-azine moiety, EH-NX is expected to exhibit an analogous delta-preferring profile, distinguishing it from the mu-selective parent naltrexone.

Opioid receptor selectivity Delta-opioid antagonist Binding affinity profile

Prolonged Receptor Blockade Duration Relative to Parent Opioids and Bivalent Antagonists

In rat brain membrane preparations subjected to extensive washing after preincubation, the naloxone-estrone azine hybrid (N-EH) maintained receptor blockade, whereas the parent opioids naltrexone, naloxone, and oxymorphone completely dissociated. N-EH showed more persistent receptor blockade than even the bivalent opioid naloxonazine (NAz), which was designed for prolonged occupancy. The recovery half-time for N-EH in the MVD exceeded 1000 minutes [1][2]. This pseudo-irreversible binding was not attributable to chemical reactivity nor bivalent structure, but to the steroid-azine moiety slowing dissociation. Since the naltrexone pharmacophore generally exhibits slower dissociation kinetics than naloxone, EH-NX is projected to have at least equivalent, if not longer, receptor occupancy.

Irreversible-like antagonism Wash-resistant binding Receptor occupancy half-life

Absence of LH Stimulatory Effect Distinguishes EH-NX from Naltrexone Alone

In estrogen-primed OVX rats, the parent compound naltrexone produces a stimulatory effect on LH secretion by blocking endogenous opioid inhibition, whereas EH-NX did not stimulate LH secretion under identical priming conditions. Instead, EH-NX consistently suppressed LH secretion, behaving pharmacologically as an estrogen rather than an opioid antagonist [1]. This inversion of the functional outcome—from stimulation (naltrexone) to suppression (EH-NX)—is a critical qualitative differentiation caused by the dominant estrogenic character of the hybrid.

LH regulation Opioidergic tone Estrogen priming

Structural Definition and Quality Control via X-Ray and 13C-NMR Stereochemistry

The stereochemistry of the mixed azine family, including the naloxone-estrone azine (EH-NAL) and pregnenolone-naltrexone azine (PH-NX), has been rigorously established through high-resolution 13C-NMR and X-ray structural determination [1]. The same synthetic and stereochemical principles apply to EH-NX, providing a defined chemical scaffold with confirmed E/Z configuration at the azine bridge. This structural certainty enables reproducible chemical procurement and quality control, countering the batch-to-batch variability that may occur with less-characterized steroid-opioid conjugates from non-validated sources.

Stereochemical characterization X-ray crystallography Chemical QC reference

Procurement-Driven Application Scenarios for Naltrexone-Estrone Azine (EH-NX)


Neuroendocrine Studies Requiring Rapid Estrogenic Negative Feedback on LH

EH-NX is the agent of choice for protocols examining the temporal dynamics of estrogen-mediated negative feedback on gonadotropin secretion, where traditional estradiol benzoate requires prolonged pretreatment to exert measurable effects. Based on direct evidence that short-term EH-NX administration significantly decreases LHRH-stimulated LH release in vitro under conditions where EB shows no effect and estrone hydrazone acts more slowly [2], researchers can use EH-NX to achieve estrogenic pituitary suppression within a compressed experimental window. The integrated opioid antagonist component further allows exploration of opioidergic modulation without confounding stimulatory LH effects seen with naltrexone alone [1].

Peripheral Estrogenicity Screening with Built-In Central Opioid Activity

For in vivo pharmacological screening that requires concurrent assessment of peripheral estrogenic endpoints (e.g., uterine weight, vaginal cytology) and central opioid receptor occupancy, EH-NX eliminates the need for dual-compound administration. The uterotrophic assay data establish that EH-NX at doses ≥0.250 mg/kg bw produces uterine proliferation equivalent to estradiol benzoate, while the prolonged receptor blockade data from the N-EH analog predict sustained central opioid antagonism exceeding 1000 minutes in target tissues [1][3][4]. Single-compound procurement reduces formulation complexity, potential drug-drug interactions, and pharmacokinetic variability inherent in combination dosing.

Delta-Opioid Receptor Pharmacology Without Mu-Selective Interference

In opioid receptor subtype characterization studies, EH-NX is expected to maintain the delta-preferring selectivity profile documented for the naloxone analog N-EH—a 14-fold shift in delta/mu selectivity relative to the parent antagonist—while offering the longer receptor residence time characteristic of the naltrexone pharmacophore [3]. This makes EH-NX a candidate tool for in vitro and ex vivo delta-opioid receptor occupancy experiments where sustained, selective antagonism is required. Researchers should verify the selectivity profile experimentally, as the exact delta/mu ratio for EH-NX has not been independently reported, but the structural precedent from N-EH strongly supports delta selectivity.

Pseudo-Irreversible Opioid Receptor Blockade in Behavioral Pharmacology

For behavioral paradigms requiring persistent opioid receptor silencing without repeated injection or osmotic pump implantation, EH-NX offers the wash-resistant binding documented for steroid-azine opioid hybrids. The N-EH analog demonstrated receptor blockade surviving extensive washing that fully dissociates naltrexone, naloxone, and oxymorphone, and exceeded the persistence of naloxonazine [4]. Coupled with the functional recovery half-time >1000 min in isolated tissue [3], EH-NX is positioned as a single-dose tool for extended-duration opioid antagonism studies in rodents, subject to confirmatory pharmacokinetic profiling of EH-NX itself.

Quote Request

Request a Quote for Naltrexone-estrone azine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.